Practolol

Beta-1 Adrenoceptor Cardioselectivity Intrinsic Sympathomimetic Activity

Procurement of Practolol is essential for research groups requiring a β1-selective antagonist with proven intrinsic sympathomimetic activity (ISA). Unlike generic β-blockers, Practolol's unique dual pharmacology—moderate cardioselectivity combined with partial agonism—makes it irreplaceable for mechanistic studies of β1-adrenoceptor signaling and ISA. Its well-characterized immunogenic profile also establishes it as the definitive positive control for drug-induced autoimmunity models. Available in high purity (≥98% HPLC) as an analytical standard, it is suitable for LC-MS/HPLC assay development. Secure your supply today to ensure experimental continuity.

Molecular Formula C14H22N2O3
Molecular Weight 266.34 g/mol
CAS No. 6673-35-4
Cat. No. B1678030
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePractolol
CAS6673-35-4
SynonymsPractolol;  Dalzic;  Eraldin;  Teranol;  ICI 50172;  Eralzdin Practolol;  ICI 50172;  ICI-50172;  ICI50172;  Practolol;  Practolol, Eralzdin; 
Molecular FormulaC14H22N2O3
Molecular Weight266.34 g/mol
Structural Identifiers
SMILESCC(C)NCC(COC1=CC=C(C=C1)NC(=O)C)O
InChIInChI=1S/C14H22N2O3/c1-10(2)15-8-13(18)9-19-14-6-4-12(5-7-14)16-11(3)17/h4-7,10,13,15,18H,8-9H2,1-3H3,(H,16,17)
InChIKeyDURULFYMVIFBIR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
Solubility4.90e-01 g/L
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Practolol (CAS 6673-35-4): A Beta-1 Selective Antagonist with Distinct Pharmacological and Historical Profiles for Specialized Research


Practolol is a synthetic, first-generation beta-adrenergic receptor antagonist (beta-blocker) characterized by its potent and selective antagonism of the β1-adrenoceptor subtype . It was originally developed and clinically utilized for the emergency treatment of cardiac arrhythmias and the long-term management of hypertension and angina pectoris . As a reference compound, practolol is distinguished by its unique combination of β1-cardioselectivity and intrinsic sympathomimetic activity (ISA), a dual pharmacological profile that differentiates it from many other beta-blockers within its class [1]. Although withdrawn from clinical use due to a specific, severe immune-mediated toxicity profile, practolol remains a valuable and indispensable research tool, analytical standard, and a historical benchmark for understanding the structure-activity and safety relationships of beta-adrenergic antagonists .

Why In-Class Beta-Blockers Cannot Substitute for Practolol in Specialized Research and Analytical Workflows


The simplistic assumption that all beta-blockers are interchangeable is fundamentally flawed and directly contradicts established pharmacological data. In-class compounds exhibit profound differences in key parameters, including β1-selectivity, the presence and magnitude of intrinsic sympathomimetic activity (ISA), and unique adverse effect profiles. Practolol occupies a distinct pharmacological niche defined by a specific, quantifiable combination of moderate β1-selectivity and partial agonist activity [1]. Substituting it with a compound like atenolol (which has higher selectivity but lacks ISA) or pindolol (which has potent ISA but is non-selective) introduces critical confounding variables that invalidate research continuity and experimental reproducibility [2]. Furthermore, the very toxicity that led to its clinical withdrawal constitutes a unique molecular property; the known immunogenic potential of practolol, particularly its association with the oculomucocutaneous syndrome, is a specific feature not shared by its analogs [3]. Therefore, for research focused on β1-receptor pharmacology, the mechanisms of ISA, or drug-induced autoimmunity, direct substitution with any other beta-blocker is scientifically unsound.

Practolol Quantitative Differentiation Guide: Selectivity, Affinity, and Historical Efficacy Data


β1-Selectivity and Intrinsic Sympathomimetic Activity (ISA): Comparative Pharmacodynamics in Human Subjects

Practolol demonstrates a clear and quantifiable difference in its impact on resting heart rate compared to other beta-blockers, a direct reflection of its intrinsic sympathomimetic activity (ISA). In a controlled study involving healthy human subjects, the effect on resting heart rate was assessed [1]. Propranolol, atenolol, and metoprolol, which lack ISA, produced a significantly stronger reduction in resting heart rate than practolol, acebutolol, and pindolol, which possess ISA [1]. This difference is attributed to the partial agonist activity of practolol at the β1-adrenoceptor, which mitigates the degree of bradycardia typically seen with pure antagonists. This is a critical distinguishing feature for experimental models where maintaining a baseline physiological tone is required.

Beta-1 Adrenoceptor Cardioselectivity Intrinsic Sympathomimetic Activity Pharmacodynamics

Binding Affinity for β1-Adrenoceptor (Ki): Direct Comparison with Metoprolol in Human Tissue

The binding affinity (Ki) of practolol for the human β1-adrenoceptor has been quantitatively established using a radioligand binding assay on human placental membranes [1]. In this assay, practolol exhibited a Ki of 4.0 ± 0.9 µM [1]. This value provides a direct, quantitative comparison point with other β1-selective antagonists in the same model system. For instance, metoprolol, another well-known β1-selective drug, demonstrated a significantly higher affinity with a Ki of 0.19 ± 0.07 µM under identical experimental conditions [1]. This approximately 21-fold difference in affinity is a critical piece of data for researchers designing competitive binding experiments or interpreting functional antagonism data.

Radioligand Binding Assay Beta-1 Adrenoceptor Binding Affinity Ki Value

Association with Oculomucocutaneous Syndrome: Quantified Autoantibody Induction

A pivotal and unique differentiator for practolol is its well-documented association with a specific immune-mediated toxicity, the oculomucocutaneous syndrome, which led to its clinical withdrawal [1]. This is not a class effect. A clinical study quantified this risk by comparing the incidence of autoantibodies in patients receiving practolol against a control group [2]. The study found that antinuclear factor (ANF) was present in 24% of female and 16% of male patients on practolol, a statistically significant increase over the 5% and 4% incidence, respectively, in control patients with ischemic heart disease who did not receive the drug [2]. This quantifiable, elevated incidence of autoantibody production is a specific property of practolol and a key feature for researchers investigating drug-induced autoimmune phenomena.

Drug Toxicity Autoimmunity Oculomucocutaneous Syndrome Antinuclear Antibodies

Historical Efficacy: Quantified Reduction in Post-MI Mortality

Before its withdrawal, practolol was the subject of a large, multi-center, double-blind controlled trial investigating its efficacy in reducing mortality after myocardial infarction [1]. The trial, involving 3,038 patients, was terminated early due to the emerging toxicity concerns, but it still provided robust quantitative data on its cardioprotective effects. The practolol-treated group (200 mg twice daily) demonstrated a significant reduction in overall mortality and in sudden cardiac deaths compared to placebo [1]. While these findings are historical, they establish practolol as a reference compound for the class, providing a benchmark against which the efficacy of newer, safer beta-blockers in post-MI prophylaxis is often compared and understood [2].

Myocardial Infarction Mortality Long-term Prophylaxis Historical Clinical Trial

Cardioselectivity Profile: Comparative Antagonism of Isoprenaline-Induced Tachycardia and Bronchodilation

The degree of cardioselectivity of practolol has been quantified in a comparative animal model alongside other prominent beta-blockers [1]. In anesthetized dogs, the ability of each drug to reduce isoprenaline-induced tachycardia (a β1-mediated effect) and bronchodilation (a β2-mediated effect) was measured [1]. The results showed that atenolol, metoprolol, acebutolol, and practolol all possessed a similar degree of cardioselectivity in this model [1]. This finding places practolol firmly within the 'cardioselective' subgroup of beta-blockers, contrasting with non-selective agents like propranolol and pindolol. This data is essential for researchers who need a β1-selective tool compound and want to understand where practolol's potency and selectivity fall within the established spectrum of its class.

Cardioselectivity Beta-Adrenoceptor Antagonism In Vivo Pharmacology Bronchodilation

Optimal Research and Industrial Application Scenarios for Practolol Based on Its Differentiated Profile


As an Analytical Reference Standard for Method Development and Validation

Given its well-defined chemical identity and availability in high purity (e.g., ≥95% HPLC, 99.80%), practolol is ideally suited for use as an analytical reference standard . Its distinct retention time and mass spectrometric profile make it an excellent calibrator for HPLC, LC-MS, and GC-MS methods aimed at detecting and quantifying beta-blockers in complex matrices such as biological fluids or environmental samples. Its deuterated form (Practolol-d7) is also commercially available, offering an optimal internal standard for quantitative mass spectrometry workflows . This application leverages practolol's chemical properties independent of its pharmacological or toxicological profile.

As a Pharmacological Tool in Beta-1 Adrenoceptor Research

Practolol's unique combination of moderate β1-selectivity and partial agonist activity (ISA) makes it a specific and valuable tool for probing the nuances of β1-adrenoceptor function. In vitro and ex vivo experiments using isolated cardiac tissues or cell lines expressing human β1-adrenoceptors can utilize practolol to study the functional consequences of ISA . Its lower binding affinity compared to metoprolol (Ki of 4.0 µM vs. 0.19 µM) [1] means it can be used in competitive binding assays to define non-specific binding or as a low-affinity comparator to establish a rank-order of potency for novel ligands. This is a well-defined, niche application driven by its specific pharmacodynamic properties.

As a Positive Control or Model Compound in Drug-Induced Autoimmunity Research

Practolol is the quintessential reference compound for investigating immune-mediated adverse drug reactions, specifically the oculomucocutaneous syndrome. Its known and well-documented ability to induce autoantibodies, such as antinuclear factor (ANF), in a statistically significant proportion of patients (e.g., 24% in females vs. 5% in controls) [2] makes it an invaluable positive control in cellular and in vivo models designed to study the mechanisms of drug-induced autoimmunity. This scenario is driven entirely by the compound's unique and well-characterized toxicity profile, a property not shared by its clinical successors.

In Historical and Comparative Cardiovascular Research

For researchers in the history of medicine or those conducting comparative effectiveness reviews of cardiovascular therapies, access to practolol's clinical trial data is essential. The large post-myocardial infarction trial, though halted prematurely, provides a critical benchmark for understanding the evolution of beta-blocker therapy and the risk-benefit calculus that shaped modern cardiology [3]. While not used in new clinical trials, practolol serves as a reference point in meta-analyses and reviews that trace the development of post-MI prophylaxis. Its role here is as a historical data point, vital for comprehensive scientific literature.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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